![molecular formula C6H12N2 B15124851 Methacrolein dimethylhydrazone](/img/structure/B15124851.png)
Methacrolein dimethylhydrazone
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Overview
Description
Methacrolein dimethylhydrazone is an organic compound that belongs to the class of hydrazones. It is derived from methacrolein and dimethylhydrazine. This compound is known for its unique reactivity and has been studied for various applications in organic synthesis and pharmaceutical research.
Preparation Methods
Methacrolein dimethylhydrazone can be synthesized through the reaction of methacrolein with dimethylhydrazine. The reaction typically involves the condensation of methacrolein with dimethylhydrazine under controlled conditions to form the hydrazone. This process can be carried out in the presence of an acid catalyst to facilitate the reaction .
Chemical Reactions Analysis
Methacrolein dimethylhydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: It can undergo substitution reactions with various nucleophiles.
Cycloaddition: It participates in cycloaddition reactions, such as the Povarov reaction, to form complex heterocyclic compounds
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methacrolein dimethylhydrazone has been extensively studied for its applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds.
Pharmaceutical Research:
Catalysis: It is used in catalytic reactions to form complex organic molecules
Mechanism of Action
The mechanism of action of methacrolein dimethylhydrazone involves its reactivity with various chemical species. It can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbon-nitrogen bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Methacrolein dimethylhydrazone can be compared with other similar compounds, such as:
- Acrolein dimethylhydrazone
- Crotonaldehyde dimethylhydrazone
- Formaldehyde dimethylhydrazone
These compounds share similar structural features but differ in their reactivity and applications.
Biological Activity
Methacrolein dimethylhydrazone is a compound that has garnered attention in the field of organic chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is derived from methacrolein, a compound known for its reactivity and utility in various organic syntheses. The synthesis typically involves the reaction of methacrolein with dimethylhydrazine, resulting in the formation of the hydrazone derivative. This reaction can be catalyzed using Lewis acids such as indium trichloride, which enhances the yield and selectivity of the product .
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound has been investigated for its potential antineoplastic (anti-cancer) properties, particularly as an alkylating agent that can modify DNA and inhibit tumor growth .
Key Mechanisms:
- Alkylation : this compound can form covalent bonds with nucleophilic sites on DNA, leading to structural changes that interfere with replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to apoptosis in cancer cells while sparing normal cells under certain conditions .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values ranged from 1.1 to 4.3 μM across different cell lines, indicating potent anti-cancer activity .
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 1.1 |
HeLa (Cervical) | 2.5 |
A549 (Lung) | 3.0 |
HCT116 (Colon) | 4.3 |
Case Study 2: Mechanochemical Synthesis
Recent advancements in mechanochemical methods have improved the efficiency of synthesizing this compound derivatives. These methods allow for faster reactions under solvent-free conditions, yielding products with high diastereoselectivity and purity, which are crucial for biological assays .
Applications in Drug Development
The unique properties of this compound make it a candidate for further development as an anticancer agent . Its ability to selectively target cancer cells while minimizing effects on normal cells positions it as a promising lead compound in drug discovery efforts.
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
N-methyl-N-[(E)-2-methylprop-2-enylideneamino]methanamine |
InChI |
InChI=1S/C6H12N2/c1-6(2)5-7-8(3)4/h5H,1H2,2-4H3/b7-5+ |
InChI Key |
QNIXILGOUVOCEP-FNORWQNLSA-N |
Isomeric SMILES |
CC(=C)/C=N/N(C)C |
Canonical SMILES |
CC(=C)C=NN(C)C |
Origin of Product |
United States |
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